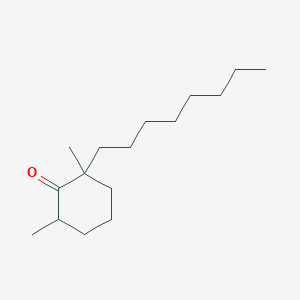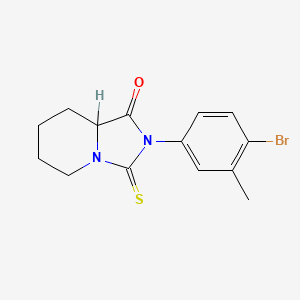
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridin-1(5H)-one derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyridine and imidazole derivatives, cyclization reactions can be employed to form the imidazo[1,5-a]pyridine core.
Substitution Reactions: Introduction of substituents such as the 4-bromo-3-methylphenyl group can be achieved through substitution reactions using suitable halogenated precursors.
Thioxo Group Introduction: The thioxo group can be introduced via thiolation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the bromine and methyl positions, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学的研究の応用
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases due to their bioactive properties.
Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of imidazo[1,5-a]pyridin-1(5H)-one derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, they may inhibit enzyme activity or block receptor binding, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: Similar structure but different positioning of the nitrogen atoms.
Benzimidazoles: Contain a fused benzene and imidazole ring.
Thiazoles: Contain a sulfur atom in the ring structure.
Uniqueness
Imidazo[1,5-a]pyridin-1(5H)-one derivatives are unique due to their specific ring structure and the presence of the thioxo group, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
60726-04-7 |
|---|---|
分子式 |
C14H15BrN2OS |
分子量 |
339.25 g/mol |
IUPAC名 |
2-(4-bromo-3-methylphenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C14H15BrN2OS/c1-9-8-10(5-6-11(9)15)17-13(18)12-4-2-3-7-16(12)14(17)19/h5-6,8,12H,2-4,7H2,1H3 |
InChIキー |
GZRTVOFXTVLSOO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3CCCCN3C2=S)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


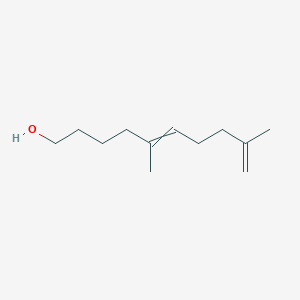

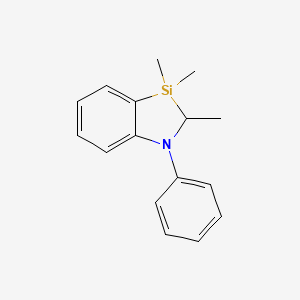
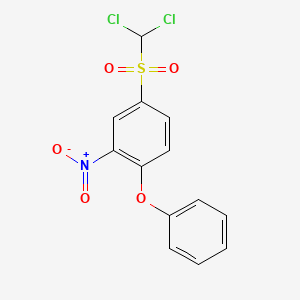
![1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14593779.png)
![1-(4-Chlorophenyl)-2-[4-(dimethylamino)phenyl]ethane-1,2-dione](/img/structure/B14593782.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
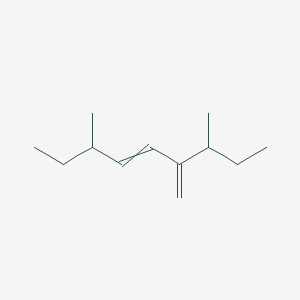
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
